molecular formula C5H9F3O2 B038979 1,1,1-Trifluoro-3,3-dimethoxypropane CAS No. 116586-94-8

1,1,1-Trifluoro-3,3-dimethoxypropane

Cat. No. B038979
M. Wt: 158.12 g/mol
InChI Key: VMGIQGADPKWJFA-UHFFFAOYSA-N
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Patent
US04837366

Procedure details

In a glass autoclave, a mixture of 150 g (4.69 mol) of methanol, 150 g of 1,4-dioxane, 3.0 g (0.017 mol) of PdCl2, 5.8 g (0.034 mol) of CuCl2.2H2O and 4.0 g of Al(OH)3 was kept heated at 60° C. Stirring the mixture, 3,3,3-trifluoropropene was continuously introduced into the autoclave so as to keep the gas pressure in the autoclave at 8 kg/cm2. This operation was continued for 10 hr. As the result 245.2 g (1.552 mol) of 1,1-dimethoxy-3,3,3-trifluoropropane was obtained. In this case selectivity to this acetal was 60.2%, and the remaining part of the reaction product was 3,3,3-trifluoropropanal.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2.2H2O
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[F:3][C:4]([F:8])([F:7])[CH:5]=[CH2:6].[O:9]1CCOC[CH2:10]1>Cl[Pd]Cl.[Al](O)(O)O>[CH3:10][O:9][CH:6]([O:2][CH3:1])[CH2:5][C:4]([F:8])([F:7])[F:3]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CO
Name
CuCl2.2H2O
Quantity
5.8 g
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3 g
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
4 g
Type
catalyst
Smiles
[Al](O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=C)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was continuously introduced into the autoclave so as

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(CC(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.552 mol
AMOUNT: MASS 245.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.